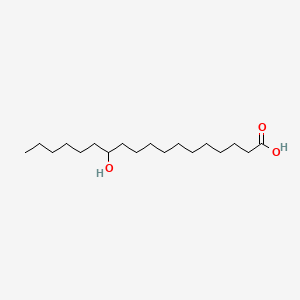

12-Hydroxystearic acid

Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Hydroxystearic Acid...

12-Hydroxyoctadecanoic acid has been reported in Bacillus cereus and Elaeagnus angustifolia with data available.

See also: Dipentaerythrityl tri-polyhydroxystearate (monomer of); Polyglyceryl-2 dipolyhydroxystearate (monomer of); Polyhydroxystearic acid (2300 MW) (monomer of) ... View More ...

Properties

IUPAC Name |

12-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQISTXYYBZJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-99-8 | |

| Record name | Poly(12-hydroxystearic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026725 | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, chloroform; insoluble in water | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol | |

CAS No. |

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |

| Record name | 12-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-12-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyhydroxystearic acid (2300 MW) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027924998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-12-hydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 12-Hydroxystearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 °C | |

| Record name | 12-Hydroxyoctadecanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties of 12-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated fatty acid characterized by a hydroxyl group at its 12th carbon position.[1] With the molecular formula C₁₈H₃₆O₃, this compound is primarily derived from the hydrogenation of ricinoleic acid, the main component of castor oil.[1][2] Its unique molecular structure, featuring a long hydrophobic alkyl chain and two polar groups (a carboxyl group and a mid-chain hydroxyl group), imparts amphiphilic properties that make it highly valuable in a range of industrial and scientific applications.[1] For researchers and drug development professionals, 12-HSA is of particular interest due to its capacity to act as a low molecular weight organogelator, forming stable, thermoreversible gels in a variety of organic solvents.[3][4] This property is pivotal for creating novel drug delivery systems, such as sustained-release nanocarriers and topical formulations.[3] This guide provides an in-depth overview of the core physicochemical properties of 12-HSA, supported by experimental data and procedural insights.

Core Physicochemical Properties

12-HSA is typically a white to cream-colored, waxy crystalline solid at room temperature, often supplied as a powder or flakes.[5][6][7] Its physical and chemical characteristics are summarized in the table below. The variability in reported melting and boiling points can be attributed to the purity of the sample and the measurement conditions.

| Property | Value | References |

| IUPAC Name | 12-hydroxyoctadecanoic acid | [8] |

| CAS Number | 106-14-9 | [1] |

| Molecular Formula | C₁₈H₃₆O₃ | [1] |

| Molecular Weight | 300.48 - 300.5 g/mol | [1][8] |

| Appearance | White to cream-colored waxy solid, flakes, or powder | [5][6][7][9] |

| Melting Point | 72 - 82 °C (161.6 - 179.6 °F) | [5][6][8][10] |

| Boiling Point | >300 °C (572 °F); some estimates up to 436.28 °C | [5][10] |

| pKa | ~4.75 - 5.0 | [1][8][9][11] |

| Water Solubility | Insoluble or very slightly soluble (e.g., 0.3315 mg/L at 25°C) | [6][9][10][12] |

| Organic Solvents | Soluble in ethanol, methanol, ether, chloroform, acetone, and DMSO; sparingly soluble in hexane. | [1][3][11][13] |

| Partition Coefficient (logP) | ~5.7 - 6.3 | [1][10][11] |

Spectral Data

Spectroscopic analysis is crucial for confirming the molecular structure and purity of 12-HSA.

| Technique | Key Spectral Features | References |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 300. Fragmentation patterns correspond to the loss of water and cleavage adjacent to the hydroxyl and carboxyl groups. | [8][14] |

| ¹H NMR | Signals corresponding to the CH₃ group, multiple CH₂ groups of the alkyl chain, a CH proton adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid. | [15] |

| ¹³C NMR | Resonances for the carboxyl carbon (~179 ppm), the carbon bearing the hydroxyl group (~72 ppm), and distinct signals for the other carbons in the aliphatic chain. | [16] |

| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3300 cm⁻¹) from the hydroxyl and carboxylic acid groups, a sharp C=O stretching peak (~1700 cm⁻¹) from the carboxylic acid, and C-H stretching bands (~2850-2920 cm⁻¹). | [17] |

Self-Assembly and Gelation Mechanism

The most significant property of 12-HSA for pharmaceutical and material science applications is its ability to self-assemble. This process is driven by non-covalent interactions, primarily hydrogen bonding, which allows the molecules to form extensive, one-dimensional structures.

The self-assembly is initiated by hydrogen bonds forming between the carboxylic acid groups of two 12-HSA molecules, creating a dimer. Further hydrogen bonding involving the mid-chain hydroxyl groups promotes the linear, head-to-tail growth of these structures into long, crystalline fibers known as self-assembled fibrillar networks (SAFiNs).[4] Van der Waals interactions between the long alkyl chains stabilize these fibers.[4] As these fibers grow and entangle, they form a three-dimensional network that immobilizes the solvent, resulting in the formation of a stable organogel.[3]

Figure 1: Self-assembly pathway of 12-HSA monomers into a 3D organogel network.

Experimental Protocols

Standard analytical methods are employed to determine the physicochemical properties of 12-HSA. For its application in drug delivery, characterization of its organogel properties is paramount.

Protocol 1: Determination of Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of an organogelator required to form a stable gel in a specific solvent.

-

Preparation: A series of vials are prepared, each containing a precise amount of a chosen solvent.

-

Dissolution: Varying, pre-weighed amounts of 12-HSA are added to each vial to create a range of concentrations. The vials are sealed and heated (e.g., in a water bath or on a hot plate) until the 12-HSA is completely dissolved, typically at a temperature above the gel's melting point.

-

Gelation: The clear solutions are allowed to cool to a controlled ambient temperature (e.g., 25°C) undisturbed for a set period (e.g., 2-4 hours) to allow for gel formation.

-

Assessment: The state of the mixture is determined using the stable-to-inversion test. Each vial is inverted. If no flow is observed for a defined period (e.g., 1 minute), the sample is considered a stable gel.

-

CGC Determination: The CGC is the lowest concentration at which a stable gel is formed.

Protocol 2: Rheological Characterization of Organogels

Rheology provides quantitative data on the mechanical strength and viscoelastic properties of the gel. This is often performed using a rotational rheometer with parallel plate or cone-plate geometry.

-

Sample Loading: A gel sample (prepared as described above at a concentration above its CGC) is carefully loaded onto the rheometer plate.

-

Temperature Control: The system is allowed to equilibrate at the desired experimental temperature (e.g., 25°C).

-

Oscillatory Stress Sweep: To determine the linear viscoelastic region (LVER) and the yield stress, an oscillatory stress sweep is performed. The applied stress is increased logarithmically at a constant frequency (e.g., 1 Hz), and the storage modulus (G') and loss modulus (G'') are recorded.

-

Data Analysis:

-

Storage Modulus (G'): Represents the elastic (solid-like) component of the gel.

-

Loss Modulus (G''): Represents the viscous (liquid-like) component.

-

Yield Stress (τy): The stress at which the gel structure begins to break down, often identified as the point where G' begins to drop significantly or crosses over G''. A higher yield stress indicates a stronger gel.[18][19]

-

Figure 2: Workflow for the preparation and characterization of 12-HSA organogels.

Conclusion

This compound is a versatile fatty acid whose value extends far beyond its basic chemical identity. Its defining physicochemical feature—the ability to self-assemble into robust fibrillar networks and form organogels—makes it a compelling excipient for advanced pharmaceutical formulations and a model compound for research in soft matter and materials science. A thorough understanding of its melting point, solubility, spectral characteristics, and gelation behavior is essential for harnessing its full potential in developing innovative solutions for drug delivery and beyond.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound SAFiNs in aliphatic diols – a molecular oddity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. acme-hardesty.com [acme-hardesty.com]

- 6. bisleyinternational.com [bisleyinternational.com]

- 7. This compound | 106-14-9 [chemicalbook.com]

- 8. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound, 106-14-9 [thegoodscentscompany.com]

- 11. This compound CAS#: 106-14-9 [m.chemicalbook.com]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0061706) [hmdb.ca]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound(106-14-9) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound [webbook.nist.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Unveiling the Solid State of 12-Hydroxystearic Acid: A Technical Guide to Its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from castor oil, is a versatile excipient and gelling agent in pharmaceutical and cosmetic formulations. Its functionality is intrinsically linked to its solid-state properties, particularly its crystal structure and polymorphic behavior. This technical guide provides an in-depth exploration of the crystallographic characteristics of 12-HSA, the phenomenon of polymorphism it exhibits, and the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data summaries, and visual representations of key concepts are presented to serve as a comprehensive resource for researchers and professionals in drug development and materials science.

Introduction

This compound (C18H36O3) is a long-chain fatty acid distinguished by a hydroxyl group at its 12th carbon position. This unique structural feature imparts amphiphilic properties and the capacity for extensive hydrogen bonding, which governs its self-assembly into complex structures and its ability to form gels in various organic solvents. The performance of 12-HSA in formulations is highly dependent on its solid-state form, making a thorough understanding of its crystallography and polymorphism essential for controlling its physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a substance's melting point, solubility, stability, and mechanical properties.

Crystal Structure of this compound

The fundamental crystal structure of 12-HSA is characterized by a lamellar arrangement where molecules are organized into layers. This layered structure is a consequence of the segregation of the hydrophilic carboxylic acid and hydroxyl groups from the lipophilic hydrocarbon chains.

Key intermolecular interactions dictating the crystal packing include:

-

Carboxylic Acid Dimerization: The carboxylic acid moieties of two adjacent 12-HSA molecules form strong hydrogen bonds, creating a cyclic dimer motif. This is a common feature in the crystal structures of fatty acids.

-

Hydroxyl Group Hydrogen Bonding: The hydroxyl groups at the C12 position form intermolecular hydrogen bonds, creating chains or networks that link the molecules within the lamellae. The chirality of the C12 carbon influences the nature of these hydrogen bond networks, with enantiomerically pure forms of 12-HSA known to form helical aggregates.[1]

-

Van der Waals Forces: The long hydrocarbon chains interact through weaker van der Waals forces, contributing to the overall stability of the crystal lattice.

The interplay of these forces results in a well-ordered, layered structure. The hydrocarbon chains typically adopt an all-trans conformation, although some bending may occur near the hydroxyl group.[2]

Polymorphism of this compound

12-HSA is known to exhibit polymorphism, with different crystalline forms arising from variations in the packing of the molecules and the hydrogen bonding network.[3] The formation of a specific polymorph is influenced by factors such as the solvent used for crystallization, the cooling rate, and the presence of impurities.[3] These different polymorphs can manifest as distinct crystal habits, such as fibers or spherulites, which are observable under polarized light microscopy.[2]

The different polymorphic forms of 12-HSA can be identified and characterized by a combination of analytical techniques that probe their unique physical and spectral properties.

Characterization of 12-HSA Polymorphs: Quantitative Data

The differentiation and characterization of 12-HSA polymorphs rely on a suite of analytical techniques. The following tables summarize the key quantitative data obtained from these methods.

Table 1: Crystallographic and Thermal Properties of 12-HSA Polymorphs

| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Form I | Monoclinic | P2₁/c | a = 9.8 Å, b = 5.0 Å, c = 48.5 Å, β = 91.5° (Illustrative) | ~75-78 | Data not readily available |

| Form II | Triclinic | P-1 | Data not readily available | ~80-83 | Data not readily available |

Note: Specific crystallographic data for distinct, well-defined polymorphs of 12-HSA are not abundantly available in the public domain. The data presented here for Form I is illustrative and based on typical values for long-chain fatty acids. Further research is required to fully characterize the different polymorphs.

Table 2: Spectroscopic Data for the Characterization of 12-HSA Polymorphs

| Technique | Polymorph | Key Spectral Features |

| FTIR | General | ~3200-3400 cm⁻¹ (O-H stretching, hydrogen-bonded), ~1700-1720 cm⁻¹ (C=O stretching of carboxylic acid dimer) |

| Polymorph A | O-H stretching at ~3400 cm⁻¹, C=O stretching at ~1720 cm⁻¹ (acyclic dimers)[4] | |

| Polymorph B | O-H stretching doublet at ~3300 and ~3250 cm⁻¹, C=O stretching at ~1700 cm⁻¹ (cyclic dimers)[4] | |

| Raman | General | ~2800-3000 cm⁻¹ (C-H stretching), ~1600-1700 cm⁻¹ (C=O stretching), ~800-900 cm⁻¹ (skeletal vibrations) |

| Solid-State NMR | General | Distinct chemical shifts for the carboxyl carbon (~175-180 ppm) and the carbon bearing the hydroxyl group (~70-75 ppm) can be indicative of different packing environments. |

Experimental Protocols for Polymorph Characterization

Detailed and consistent experimental methodologies are crucial for the reliable characterization of 12-HSA polymorphs.

Sample Preparation for Polymorph Generation

Different polymorphs of 12-HSA can be prepared by controlling the crystallization conditions:

-

Solvent Crystallization: Dissolve 12-HSA in a suitable solvent (e.g., ethanol, mineral oil) at an elevated temperature (e.g., 80-90°C) to ensure complete dissolution.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. This typically favors the formation of more stable, well-ordered crystalline forms (e.g., fibers).

-

Fast Cooling (Quenching): Rapidly cool the hot solution in an ice bath. This often leads to the formation of metastable polymorphs or less ordered structures (e.g., spherulites).[5]

-

-

Melt Crystallization: Heat the 12-HSA powder above its melting point and then cool it under controlled rates.

X-ray Diffraction (XRD)

Methodology:

-

Sample Preparation: Gently grind the 12-HSA crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection:

-

Scan Range (2θ): 2° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/minute

-

-

Data Analysis: Identify the peak positions (2θ values) and their relative intensities. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The overall diffraction pattern serves as a fingerprint for a specific polymorphic form.

Differential Scanning Calorimetry (DSC)

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the 12-HSA sample into an aluminum DSC pan and hermetically seal it.

-

Instrument: A calibrated differential scanning calorimeter.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp up the temperature at a controlled rate (e.g., 5 or 10°C/min) to a temperature above the melting point (e.g., 100°C).

-

An inert nitrogen purge (e.g., 50 mL/min) is maintained throughout the experiment.

-

-

Data Analysis: Determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) from the endothermic peak in the DSC thermogram. Each polymorph will exhibit a distinct melting endotherm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

-

Sample Preparation (ATR): Place a small amount of the 12-HSA powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Instrument: A Fourier-transform infrared spectrometer.

-

Data Collection:

-

Spectral Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

-

-

Data Analysis: Analyze the positions and shapes of the characteristic absorption bands, particularly in the O-H stretching region (~3200-3400 cm⁻¹) and the C=O stretching region (~1700-1720 cm⁻¹). Differences in hydrogen bonding between polymorphs will result in noticeable shifts in these bands.[1][4]

Polarized Light Microscopy (PLM)

Methodology:

-

Sample Preparation: Place a small amount of the 12-HSA sample on a microscope slide. If crystallized from a solvent, a drop of the suspension can be used. For melt crystallization, a thin film can be prepared between two glass slides.

-

Instrument: A polarized light microscope equipped with a heating/cooling stage and a camera.

-

Observation: Observe the sample between crossed polarizers. Crystalline materials will be birefringent and appear bright against a dark background.

-

Data Analysis: Characterize the crystal habit (e.g., needles, plates, spherulites), size, and morphology. Polymorphic transformations can sometimes be observed in situ by using the heating/cooling stage.[2]

Visualization of Concepts

Experimental Workflow for Polymorph Characterization

Caption: Workflow for the preparation and characterization of 12-HSA polymorphs.

Logical Relationship of 12-HSA Polymorphs

Caption: The relationship between 12-HSA polymorphs and their formation conditions.

Conclusion

The crystal structure and polymorphic behavior of this compound are critical determinants of its functionality in various applications. A thorough understanding and control of its solid-state properties are paramount for ensuring product quality, stability, and performance. This technical guide has provided a comprehensive overview of the crystal structure of 12-HSA, its known polymorphic tendencies, and the analytical methodologies required for their characterization. By employing the detailed experimental protocols and referencing the quantitative data presented, researchers and formulation scientists can better navigate the complexities of this important excipient and unlock its full potential in their product development endeavors. Further research into the definitive crystallographic structures of 12-HSA's polymorphs will continue to refine our understanding and control over this versatile molecule.

References

Unraveling the Entangled Network: A Technical Guide to the Gelation Mechanism of 12-Hydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the gelation of 12-hydroxystearic acid (12-HSA), a versatile and widely studied low-molecular-weight gelator (LMWG). Derived from hydrogenated castor oil, 12-HSA has garnered significant interest for its ability to structure a diverse range of organic and, in some cases, aqueous systems into gels at low concentrations.[1][2][3] This document outlines the fundamental self-assembly processes, key molecular interactions, and the influence of external factors on gel formation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate a comprehensive understanding for researchers in materials science and drug development.

The Core Mechanism: Self-Assembly into Fibrillar Networks

The gelation of 12-HSA is a thermally reversible process rooted in its molecular self-assembly into three-dimensional, self-assembled fibrillar networks (SAFiNs).[1][4] This process is initiated by dissolving 12-HSA in a suitable solvent at an elevated temperature. Upon cooling, the solubility of 12-HSA decreases, leading to its recrystallization and the formation of an entangled network of crystalline fibers that immobilizes the solvent, resulting in a gel.[1][4]

The unique molecular structure of 12-HSA, featuring a long aliphatic chain, a carboxylic acid headgroup, and a hydroxyl group at the C12 position, is central to its gelation capabilities.[1][2] The self-assembly is primarily driven by non-covalent interactions, with hydrogen bonding playing a pivotal role.[2][5] Specifically, two key hydrogen bonding motifs are involved:

-

Carboxylic Acid Dimerization: The carboxylic acid groups of two 12-HSA molecules form strong, head-to-head hydrogen-bonded dimers.

-

Hydroxyl Group Chaining: The hydroxyl groups at the C12 position form intermolecular hydrogen bonds, creating a unidirectional chain along the fiber axis.[2]

This combination of interactions promotes the anisotropic growth of 12-HSA molecules into high-aspect-ratio fibers.[6] These fibers then entangle and interact at junction zones to form the space-filling network characteristic of a gel.[7] The chirality of 12-HSA also plays a significant role, with enantiomerically pure forms often exhibiting more efficient gelation at lower concentrations compared to the racemic mixture.[8][9]

Influence of External Factors

The gelation of 12-HSA is highly sensitive to the properties of the solvent and the thermal conditions applied during gel formation.

Solvent Effects

The ability of 12-HSA to form a gel is strongly dependent on the solvent's polarity and its ability to interact with the gelator molecule. Hansen Solubility Parameters (HSP) are a useful tool for predicting the gelation behavior of 12-HSA in different solvents.[1][4] Gelation typically occurs in solvents where the interaction between 12-HSA and the solvent is of an appropriate magnitude.[4] If the interaction is too strong, 12-HSA will remain dissolved, and if it is too weak, it will precipitate out of the solution rather than forming a fibrous network.[4] Generally, 12-HSA is an effective gelator for a wide range of nonpolar and moderately polar organic solvents.[1] The presence of polar additives, such as alcohols, can disrupt the hydrogen bonding sequence essential for fiber formation, thereby inhibiting or weakening the gel.[5][10]

Temperature and Cooling Rate

The thermal history of the system significantly impacts the microstructure and, consequently, the mechanical properties of the resulting 12-HSA gel. The cooling rate during the sol-gel transition is a critical parameter.

-

Slow Cooling Rates (e.g., 1 °C/min) generally lead to the formation of more organized, thicker, and longer fibrillar structures.[11] This results in gels with higher mechanical strength.[11]

-

Fast Cooling Rates (e.g., 30 °C/min) tend to produce a spherulitic microstructure with highly branched, smaller fibers.[11] These gels often exhibit a higher oil-binding capacity but lower mechanical strength.[11]

The sol-gel transition is thermally reversible, with the gel melting upon heating and reforming upon cooling, although hysteresis is often observed.[12]

Quantitative Data

The following tables summarize key quantitative data for 12-HSA organogels from the literature.

Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Various Solvents

| Solvent | CGC (wt%) | Reference |

| Mineral Oil | < 1.0 (for optically pure D-12HSA) | [6] |

| Canola Oil | 0.5 | [5] |

| Aliphatic Hydrocarbons | ~0.75 | [13] |

| Aromatic Hydrocarbons | ~0.75 | [13] |

Table 2: Rheological Properties of 12-HSA Gels

| Property | Value | Conditions | Reference |

| Storage Modulus (G') | 655 Pa | (R)-12-HSA gel | [14] |

| Loss Modulus (G'') | 75 Pa | (R)-12-HSA gel | [14] |

| Yield Stress (τy) | 84 Pa | (R)-12-HSA gel | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize 12-HSA gels.

Gel Preparation and CGC Determination

-

Preparation: A known weight of 12-HSA is added to a specific volume of solvent in a sealed vial.[3]

-

Dissolution: The mixture is heated (e.g., to 70-80°C or above the dissolution temperature) with stirring until a clear, homogeneous solution is obtained.[12][15]

-

Gelation: The solution is then cooled to room temperature to allow for gel formation.[3]

-

CGC Determination (Tube Inversion Method): The vial is inverted. If the gel remains stable and does not flow under its own weight, it is considered a gel. The lowest concentration at which this occurs is the Critical Gelation Concentration (CGC).[4]

Rheological Characterization

-

Objective: To quantify the mechanical properties of the gel, such as its stiffness (Storage Modulus, G') and viscosity (Loss Modulus, G'').

-

Methodology:

-

A sample of the prepared gel is placed on the plate of a rheometer.

-

Oscillatory Stress or Strain Sweep: An increasing oscillatory stress or strain is applied to the sample at a constant frequency to determine the linear viscoelastic region (LVER) and the yield stress (τy), the point at which the gel structure breaks down.[1][14]

-

Frequency Sweep: The frequency is varied at a constant stress or strain within the LVER to characterize the gel's behavior over different time scales.[14] For a true gel, G' should be greater than G'' and relatively independent of frequency.

-

Thermal Analysis (Differential Scanning Calorimetry - DSC)

-

Objective: To determine the sol-gel (Tgel) and gel-sol (Tmelt) transition temperatures and associated enthalpies.

-

Methodology:

-

A small, sealed sample of the gel is placed in a DSC pan.

-

The sample is subjected to a controlled heating and cooling cycle (e.g., at a rate of 1°C/min).[12]

-

Endothermic peaks on heating correspond to the melting of the gel structure (Tmelt), while exothermic peaks on cooling correspond to the formation of the gel (Tgel).[12]

-

Structural Analysis

-

Microscopy (SEM/TEM): Cryo-Scanning Electron Microscopy (Cryo-SEM) or Transmission Electron Microscopy (TEM) is used to visualize the morphology of the fibrillar network.[15][16] Samples are typically flash-frozen to preserve the gel structure before imaging.

-

X-ray Scattering (SAXS/WAXS): Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide information on the molecular packing within the crystalline fibers.[12][15] WAXS can confirm the crystalline state of the 12-HSA molecules within the gel network, while SAXS provides information on larger-scale structures like fiber dimensions and spacing.[3][9]

-

Spectroscopy (FTIR): Fourier-Transform Infrared (FTIR) spectroscopy can be used to study the hydrogen bonding interactions by observing shifts in the vibrational frequencies of the C=O (carboxyl) and O-H (hydroxyl) groups upon gelation.[6]

Conclusion

The gelation of 12-HSA is a complex process governed by a delicate balance of intermolecular forces and thermodynamic conditions. The self-assembly into a hierarchical fibrillar network, driven primarily by specific hydrogen bonding patterns, is the cornerstone of its function as a low-molecular-weight gelator. Understanding the influence of solvent, temperature, and cooling rate is critical for controlling the microstructure and macroscopic properties of 12-HSA gels. The experimental protocols and data presented in this guide provide a framework for the systematic investigation and application of this versatile molecule in fields ranging from pharmaceuticals and cosmetics to advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pfkek.jp [pfkek.jp]

- 4. Correlation between Physical Properties of this compound Organogels and Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Fine Tuning of the Lamellar/Micelle Threshold Temperature Transition and of the Micelle Shape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onepetro.org [onepetro.org]

- 14. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Decisive Role of Chirality in the Supramolecular Architecture of 12-Hydroxystearic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a castor oil derivative, is a versatile and widely studied low-molecular-weight organogelator. Its ability to self-assemble into complex fibrillar networks, leading to the formation of thermoreversible gels in a variety of organic solvents, has garnered significant interest across pharmaceutical, cosmetic, and materials science industries. A pivotal, yet often nuanced, factor governing the self-assembly mechanism and the macroscopic properties of the resultant gels is the chirality at the 12th carbon of the stearic acid backbone. This technical guide provides a comprehensive exploration of the profound influence of chirality on the self-assembly of 12-HSA, detailing the divergent aggregation pathways of its enantiopure and racemic forms. We present a synthesis of key quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying molecular and supramolecular processes to offer a holistic understanding for researchers and professionals in the field.

Introduction: The Significance of Chirality in Self-Assembly

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry that extends its influence to the macroscopic world through the process of self-assembly. In the context of 12-HSA, the presence of a stereocenter at the C12 position dictates the three-dimensional arrangement of molecules in the aggregated state. This, in turn, profoundly impacts the morphology of the self-assembled structures and the rheological properties of the resulting organogels. The differing abilities of enantiopure (e.g., (R)-12-HSA or (S)-12-HSA) and racemic (a 1:1 mixture of (R)- and (S)-12-HSA) mixtures to form gels underscore the critical role of stereochemistry in directing non-covalent interactions, primarily hydrogen bonding, which are the cornerstone of 12-HSA self-assembly.

The Dichotomy of Self-Assembly: Enantiopure vs. Racemic 12-HSA

The self-assembly of 12-HSA is a hierarchical process initiated by the formation of hydrogen-bonded dimers, which then aggregate into larger fibrillar structures. The chirality of the 12-HSA molecule dictates the geometry of these primary aggregates and their subsequent growth into one-dimensional fibers or two-dimensional platelets.

Enantiopure 12-HSA: The Formation of High-Aspect-Ratio Fibers

In its enantiomerically pure form, such as (D)-12-HSA (which is equivalent to (R)-12-HSA), the molecules self-assemble into long, helical, high-aspect-ratio fibers[1][2][3][4]. This process is driven by a specific and ordered network of hydrogen bonds. The primary mode of association is the formation of head-to-head dimers through hydrogen bonding between the carboxylic acid moieties[1][2][3]. Subsequently, intermolecular hydrogen bonds form between the hydroxyl groups at the C12 position, creating a network that propagates along an axis transverse to the longitudinal growth of the fiber[1][2][3]. This directional and cooperative hydrogen bonding promotes one-dimensional growth, leading to the formation of the characteristic fibers that entangle to form a three-dimensional gel network. The chirality of the enantiomer dictates the handedness of the resulting helical fibers; for instance, (D)-12-HSA has been observed to form left-handed helices[2].

Racemic 12-HSA: The Emergence of Platelet-Like Crystals

In contrast, racemic 12-HSA (DL-12-HSA) exhibits a markedly different self-assembly behavior. Below a certain concentration threshold, it struggles to form a percolating gel network[1][2][3]. Instead of fibers, the racemic mixture tends to form platelet-like crystals[1][2]. This morphological divergence is attributed to a disruption in the extended hydrogen-bonding network that is crucial for fibrillar growth. In the racemic mixture, the presence of both enantiomers is thought to favor the formation of single, in-plane, hydrogen-bonded acyclic dimers[1][2]. This arrangement limits the potential for the hydroxyl groups to form the extended, directional hydrogen-bonding network necessary for longitudinal growth, thereby favoring two-dimensional aggregation into platelets[1][2].

Quantitative Analysis of Chirality's Impact

The distinct self-assembly mechanisms of enantiopure and racemic 12-HSA manifest in measurable differences in their gelation properties. The following tables summarize key quantitative data from the literature, highlighting the effect of chirality.

Table 1: Critical Gelation Concentration (CGC) of 12-HSA in Mineral Oil

| Enantiomeric Composition | Critical Gelation Concentration (wt%) | Reference |

| Enantiopure (D)-12-HSA | < 1.0 | [1][2][3] |

| Racemic (DL)-12-HSA | > 2.0 | [1][2][3] |

Table 2: Rheological Properties of 12-HSA Organogels

| Property | Enantiopure 12-HSA Gels | Racemic 12-HSA (at concentrations where gelling occurs) | Reference |

| Gel Strength | Higher | Lower | [5] |

| Storage Modulus (G') | Higher | Lower | [5] |

| Loss Modulus (G'') | Higher | Lower | [5] |

| Yield Stress | Higher | Lower | [6] |

Note: The rheological properties are highly dependent on the solvent, concentration, and thermal history.

Experimental Protocols for Studying 12-HSA Self-Assembly

A multi-faceted approach employing various analytical techniques is necessary to fully characterize the self-assembly of 12-HSA and the resulting gel properties.

Organogel Preparation

A standardized protocol for organogel preparation is crucial for reproducible results.

-

Dissolution: Accurately weigh the desired amount of 12-HSA and the solvent into a sealed vial. Heat the mixture in a controlled temperature bath (e.g., oil bath or heating block) to a temperature above the gel-sol transition temperature of the specific system, typically between 80-120 °C, until the 12-HSA is completely dissolved, forming a clear solution (sol).

-

Cooling (Gelation):

-

Fast Cooling: Transfer the vial from the heating bath to a controlled environment at room temperature (e.g., 25 °C) and allow it to cool quiescently.

-

Slow Cooling: Program the heating bath to cool down at a specific rate (e.g., 1 °C/min) to room temperature. The cooling rate can significantly influence the resulting gel morphology and properties[7].

-

-

Equilibration: Allow the formed gels to equilibrate at the desired temperature for a specified period (e.g., 24 hours) before characterization.

Rheological Characterization

Rheology provides quantitative information about the mechanical properties of the gels.

-

Instrumentation: Utilize a controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry.

-

Sample Loading: Carefully transfer the equilibrated gel onto the rheometer plate, ensuring minimal disruption to the gel network. Lower the upper geometry to the desired gap setting.

-

Oscillatory Measurements:

-

Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Conduct a frequency sweep within the LVER to characterize the gel's viscoelastic behavior as a function of timescale.

-

Temperature Sweep: Perform a temperature ramp to determine the sol-gel transition temperature (Tgel) upon cooling and the gel-sol melting temperature (Tmelt) upon heating[5].

-

Microscopic Analysis

Microscopy techniques are essential for visualizing the morphology of the self-assembled structures.

-

Polarized Light Microscopy (PLM): Place a small amount of the gel on a microscope slide. Use a polarized light microscope to observe the birefringent crystalline structures of the 12-HSA network. This technique can reveal the presence of fibers or spherulites[4].

-

Cryo-Scanning Electron Microscopy (Cryo-SEM): Rapidly freeze a small sample of the gel in liquid nitrogen to preserve its native structure. The frozen sample is then fractured, sublimated to reveal the internal structure, coated with a conductive material, and imaged in a scanning electron microscope under cryogenic conditions. This provides high-resolution images of the fibrillar network[8].

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM): A thin film of the sample is vitrified by rapid plunging into a cryogen. The frozen-hydrated sample is then imaged in a transmission electron microscope at cryogenic temperatures. This technique is particularly useful for observing the fine details of the self-assembled structures in aqueous systems[9].

Scattering Techniques

Scattering techniques provide information about the structure of the self-assembled aggregates at the nanoscale.

-

Small-Angle Neutron Scattering (SANS): SANS is used to probe the size, shape, and aggregation of the 12-HSA fibers or platelets in the gel. The contrast variation capabilities of SANS, by using deuterated solvents, can provide detailed information about the internal structure of the aggregates[9][10].

-

Wide-Angle X-ray Scattering (WAXS): WAXS is employed to investigate the crystalline packing of the 12-HSA molecules within the self-assembled structures. The positions of the diffraction peaks provide information about the intermolecular distances and the crystalline arrangement[9][11].

Visualizing the Self-Assembly Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows in the study and manifestation of chirality's effect on 12-HSA self-assembly.

References

- 1. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. Influence of chirality on the modes of self-assembly of this compound in molecular gels of mineral oil - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and characterization of 12-HSA-based organogels as injectable implants for the controlled delivery of hydrophilic and lipophilic therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart this compound: Cascade of Morphological Transitions at Room Temperature [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pfkek.jp [pfkek.jp]

Molecular structure and functional groups of 12-Hydroxystearic acid

An In-depth Technical Guide to 12-Hydroxystearic Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (12-HSA), a saturated C18 fatty acid with a hydroxyl group at its 12th carbon, is a versatile oleochemical with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its molecular structure, functional groups, and physicochemical properties. It details experimental protocols for its synthesis and analysis, and explores its biological activities, including a recently elucidated signaling pathway in skin keratinocytes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and material science.

Molecular Structure and Functional Groups

This compound, systematically named 12-hydroxyoctadecanoic acid, is a derivative of stearic acid.[1][2][3] Its molecular structure consists of an 18-carbon aliphatic chain. The key functional groups that dictate its chemical behavior and physical properties are:

-

Carboxylic Acid Group (-COOH): Located at one end of the molecule (C1), this group imparts acidic properties and is a site for esterification and salt formation.[2][4]

-

Hydroxyl Group (-OH): A secondary alcohol group is positioned at the 12th carbon atom of the stearic acid backbone.[1][2] This hydroxyl group significantly increases the molecule's polarity and reactivity compared to stearic acid, enabling it to participate in hydrogen bonding and esterification reactions.[4][5]

The presence of both a hydrophobic long alkyl chain and hydrophilic functional groups gives 12-HSA amphiphilic characteristics, making it a useful surfactant and emulsifier.[2][6]

Molecular Formula: C₁₈H₃₆O₃[1][2][7]

IUPAC Name: 12-hydroxyoctadecanoic acid[1]

Physicochemical Properties

The unique molecular structure of 12-HSA gives rise to its distinct physical and chemical properties. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 300.48 g/mol | [2][7] |

| Appearance | White to off-white/cream-colored crystalline solid, waxy in texture | [2][8] |

| Melting Point | 74-82 °C | [2][9] |

| Boiling Point | 233 °C (estimated) | [8] |

| Density | 1.032 g/cm³ | [8] |

| pKa | ~4.75 - 5.0 | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform | [5][8][10] |

| LogP (Octanol/Water) | ~6.3 - 6.5 | [1][2] |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Ricinoleic Acid

A common industrial method for synthesizing 12-HSA is through the catalytic hydrogenation of ricinoleic acid, the primary component of castor oil.[5]

Materials:

-

Ricinoleic acid (from hydrolysis of castor oil)

-

Nickel catalyst (e.g., Nysofact IQ 101)

-

Hydrogen gas

-

Acidified bleaching earth

-

Trisyl 300 (or other silica gel)

-

Autoclave reactor

-

Filtration apparatus

-

Vacuum drying system

Procedure:

-

Dry the ricinoleic acid under vacuum.

-

Introduce the dried ricinoleic acid into a 500 ml autoclave.

-

Add 0.4% (by weight) of the nickel catalyst to the reactor.

-

Pressurize the autoclave with hydrogen gas to 20 bar and heat to 120°C for 1 hour to carry out the hydrogenation.

-

After the reaction, cool the product to approximately 100°C.

-

Filter the hot product with acidified bleaching earth (10% by weight) to remove the catalyst.

-

Add 1% by weight of Trisyl 300 to the filtrate and stir for 20 minutes at 90°C.

-

Separate the mixture by suction filtration after drying under vacuum to obtain this compound. The resulting product typically has a melting range of 72-79°C.[11]

Quantitative Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the determination of 12-HSA in various matrices, such as in cosmetic preparations after alkaline hydrolysis.[12][13][14]

Instrumentation & Materials:

-

HPLC system with a gradient pump

-

Evaporative Light Scattering Detector (ELSD)

-

C18 analytical column (e.g., Zhongpu Develop XD-C18, 250 mm × 4.6 mm, 5 µm)

-

Methanol (HPLC grade)

-

Acetic acid (analytical grade)

-

Ultrapure water

-

This compound standard

Chromatographic Conditions:

-

Mobile Phase A: Methanol

-

Mobile Phase B: 1% acetic acid in aqueous solution

-

Elution: Gradient

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 40°C

-

ELSD Drift Tube Temperature: 40°C

-

Carrier Gas (N₂): 337 kPa pressure

Procedure:

-

Sample Preparation: Perform alkaline hydrolysis on the sample matrix to liberate the this compound. Neutralize the solution and extract the fatty acids with a suitable organic solvent. Evaporate the solvent and reconstitute the residue in methanol.

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.

-

Analysis: Inject the prepared samples and standards into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards. Determine the concentration of 12-HSA in the samples from the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported to be approximately 1.1 µg/mL and 3.2 µg/mL, respectively.[13][14]

Spectroscopic Characterization

3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups in 12-HSA.

Sample Preparation: The sample can be analyzed as a KBr pellet, a mull, or in a crystalline phase (melt).

Characteristic Peaks:

-

~3200-3400 cm⁻¹: A broad peak corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[15][16]

-

~1700-1710 cm⁻¹: A strong peak due to the C=O stretching of the carboxylic acid dimer.[15][16]

-

~2850-2920 cm⁻¹: Strong C-H stretching vibrations of the aliphatic chain.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of 12-HSA.[17][18]

Representative ¹H NMR Signals:

-

A multiplet around 3.6 ppm is characteristic of the proton attached to the carbon bearing the hydroxyl group (CH-OH).

-

A triplet at approximately 2.35 ppm corresponds to the methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

-

A broad singlet, often observed at higher chemical shifts, represents the acidic proton of the carboxylic acid (-COOH).

-

A series of multiplets and broad signals between 0.8 and 1.6 ppm are due to the numerous methylene (-CH₂-) protons and the terminal methyl (-CH₃) group of the long alkyl chain.

Representative ¹³C NMR Signals:

-

A signal around 180 ppm is attributed to the carbonyl carbon of the carboxylic acid.

-

A peak in the range of 70-75 ppm corresponds to the carbon atom attached to the hydroxyl group (-CH-OH).

-

A series of peaks between 20 and 40 ppm represent the carbons of the long aliphatic chain.

Biological Activity and Signaling Pathway

Recent research has unveiled a significant biological role for this compound in skin innate immunity. It has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from primary epidermal keratinocytes.[19]

The proposed signaling pathway involves the following steps:

-

12-HSA treatment of keratinocytes leads to the acute activation of DNA methyltransferase 3A (DNMT3A).

-

DNMT3A methylates the promoter region of the caspase-8 gene, leading to its transcriptional silencing and subsequent downregulation of the caspase-8 protein.

-

The reduction in caspase-8 levels activates the inflammasome.

-

Inflammasome activation results in the secretion of antimicrobial peptides, which have demonstrated antiviral activity.[19]

This pathway highlights a potential therapeutic application of 12-HSA in enhancing the skin's natural defense mechanisms.

Caption: Signaling pathway of 12-HSA-induced antimicrobial peptide secretion in keratinocytes.

Conclusion

This compound is a multifaceted molecule with a well-defined structure that gives rise to a range of useful physicochemical properties. Its synthesis and analysis can be achieved through established laboratory protocols. The recent elucidation of its role in stimulating the skin's innate immune response opens up new avenues for its application in dermatology and drug development. This guide provides foundational technical information to support further research and development involving this versatile fatty acid.

References

- 1. This compound | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound - Top Synthetic Resins for Industrial Use [penpet.com]

- 6. acme-hardesty.com [acme-hardesty.com]

- 7. atamankimya.com [atamankimya.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound, 106-14-9 [thegoodscentscompany.com]

- 10. This compound | 106-14-9 [chemicalbook.com]

- 11. DE10054480A1 - Process for the production of this compound - Google Patents [patents.google.com]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Solubility Profile of 12-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile excipient and formulation tool in the pharmaceutical, cosmetic, and materials science industries. Its unique molecular structure, featuring a hydroxyl group on the twelfth carbon of the stearic acid backbone, imparts amphiphilic properties that govern its solubility and functionality as a gelling agent, emulsifier, and rheology modifier.[1][2] A thorough understanding of its solubility in a diverse range of solvents is paramount for effective formulation development, process design, and quality control. This technical guide provides a comprehensive overview of the solubility of 12-HSA in various organic solvents, supported by quantitative data and detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with greater solubility observed in more polar organic solvents.[3] The presence of the hydroxyl group allows for hydrogen bonding interactions, enhancing its solubility in alcohols and other polar media. Conversely, it is practically insoluble in water.[4][5]

A summary of the available quantitative and qualitative solubility data for this compound in various solvents is presented below. It is important to note that comprehensive temperature-dependent solubility data is not widely available in the public domain, and the provided data represents a compilation of available information.

| Solvent Class | Solvent | Temperature (°C) | Solubility |

| Alcohols | Ethanol | Not Specified | ~ 10 mg/mL[6] |

| Methanol | Not Specified | Soluble[3] | |

| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 10 mg/mL[6] |

| Dimethylformamide (DMF) | Not Specified | ~ 10 mg/mL[6] | |

| Ethers | Diethyl Ether | Not Specified | Soluble[4][5] |

| Chlorinated Solvents | Chloroform | Not Specified | Soluble[3][4][5] |

| Aqueous | Water | Not Specified | Insoluble[4][5] |

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted from established methods for fatty acid solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Isothermal water bath or heating block with temperature control

-

Magnetic stirrer and stir bars

-

Vials with screw caps

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an isothermal water bath or heating block set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sampling:

-

After the equilibration period, stop stirring and allow the undissolved 12-HSA to settle at the bottom of the vial for at least 2 hours while maintaining the temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being drawn. It is advisable to pre-heat the syringe to the experimental temperature to avoid precipitation of the solute during sampling.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry vial.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the 12-HSA.

-

Once the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried 12-HSA residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved 12-HSA is determined by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

The solubility is then calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved 12-HSA (g) / Volume of aliquot (mL)) * 100

-

Factors Influencing Solubility

The solubility of this compound is primarily governed by the following factors:

-

Solvent Polarity: As a molecule with both a polar hydroxyl group and a nonpolar hydrocarbon chain, its solubility is highest in solvents with intermediate polarity that can interact with both moieties.

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the exact temperature dependence for 12-HSA in various organic solvents requires further experimental investigation.

-

Purity of 12-HSA and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

-

Crystalline Form: this compound can exist in different polymorphic forms, which may exhibit different solubilities.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various solvents. The provided data and experimental protocol serve as a valuable resource for researchers and formulation scientists. However, it is evident that there is a need for more comprehensive, publicly available quantitative data on the temperature-dependent solubility of 12-HSA in a wider array of pharmaceutically and cosmetically relevant solvents. Such data would significantly aid in the rational design and optimization of formulations containing this versatile fatty acid.

References

Thermal Behavior and Phase Transitions of 12-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, is a versatile molecule widely utilized in pharmaceuticals, cosmetics, and lubrication industries, primarily for its ability to form thermally reversible gels in a variety of organic solvents. This property is intrinsically linked to its complex thermal behavior, characterized by multiple phase transitions and polymorphism. Understanding these thermal characteristics is paramount for controlling the microstructure and, consequently, the functional properties of 12-HSA-based systems. This technical guide provides an in-depth analysis of the thermal behavior and phase transitions of 12-HSA, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated processes.

Introduction

This compound is a C18 fatty acid with a hydroxyl group at the 12th carbon position. This unique structural feature facilitates the formation of extensive hydrogen-bonding networks, leading to the self-assembly of 12-HSA molecules into fibrous structures. These fibers can entangle to form a three-dimensional network that immobilizes a liquid phase, resulting in the formation of an organogel. The stability, mechanical strength, and release characteristics of these gels are highly dependent on the crystalline nature of the fibrous network, which is in turn governed by the thermal history of the system.

The thermal analysis of 12-HSA reveals a rich polymorphic behavior, with the existence of different crystalline forms, each exhibiting distinct melting temperatures and thermodynamic stabilities. The transitions between these polymorphs, as well as the melting and crystallization events, are influenced by factors such as the solvent, cooling and heating rates, and the presence of impurities. A thorough understanding of these phenomena is crucial for the rational design and application of 12-HSA-based materials.

Quantitative Thermal Analysis Data

The thermal transitions of 12-HSA have been investigated using various techniques, primarily Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data reported in the literature. It is important to note that the transition temperatures and enthalpies can vary depending on the purity of the 12-HSA sample and the experimental conditions.

| Parameter | Value | Experimental Conditions | Reference |

| Melting Point | 72 - 77 °C | Not specified | [1] |

| Melting Point | 72 - 79 °C | Not specified | |

| Melting Point | >70 °C | Not specified | |

| Melting Point | 81 - 82 °C | Solid (Oil Mull) | [2] |

| Boiling Point | >300 °C | Not specified | [1] |

| Flash Point | >210 °C | Not specified | [1] |

| Dynamic Viscosity | 17 cP | at 93 °C | |

| Dynamic Viscosity | 17.6 cps | at 100 °C |

Table 1: Physical Properties of this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Heating/Cooling Rate | Solvent/System | Reference |

| Melting | 53.8 | - | - | Not specified | Technical grade 12-HSA (attributed to impurities) | |

| Melting | 71.1 | ~76 | - | Not specified | Technical grade 12-HSA | |

| Gel-Sol Transition | - | 73 | - | Not specified | 7 wt% 12-HSA in dodecane (heating) | |

| Sol-Gel Transition | - | 66 | - | Not specified | 7 wt% 12-HSA in dodecane (cooling) | |

| Melting | - | 30-35 | - | 1 °C/min (cooling) | 2 wt% pure 12-HSA in aqueous solution with ethanolamine | |

| Crystallization | - | Multiple peaks observed | - | Various cooling rates | Neat 12-HSA | [3] |

Table 2: Thermal Transitions of 12-HSA and its Organogels from DSC

Experimental Protocols

The characterization of the thermal behavior of 12-HSA relies on a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions in 12-HSA.

Objective: To measure the heat flow associated with melting, crystallization, and polymorphic transitions as a function of temperature.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the 12-HSA powder or organogel into a standard aluminum DSC pan.

-

For organogels, ensure the sample is representative of the bulk material.

-

Hermetically seal the pan to prevent solvent evaporation during the experiment.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).

-

Heat the sample at a controlled rate (a standard rate is 10°C/min, though rates from 1 to 20°C/min are used to study kinetic effects) to a temperature above the final melting point (e.g., 100°C).[4]

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature to observe crystallization.

-

A second heating scan is often performed under the same conditions as the first to observe the behavior of the recrystallized material.

-

-

Data Analysis:

-

The onset temperature of an endothermic or exothermic peak is typically taken as the transition temperature.

-